
N-Benzyl 2-amino-3-methoxypropionamide monooxalate
Overview
Description
N-Benzyl 2-amino-3-methoxypropionamide monooxalate is a chemical compound with the molecular formula C11H16N2O2C2H2O4 It is a derivative of propionamide and is characterized by the presence of a benzyl group, an amino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl 2-amino-3-methoxypropionamide monooxalate typically involves the reaction of benzylamine with 3-methoxypropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and stability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl 2-amino-3-methoxypropionamide monooxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of benzylamine or methoxypropylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Benzyl 2-amino-3-methoxypropionamide monooxalate is primarily recognized for its role as a precursor in the synthesis of lacosamide, an anticonvulsant drug used to treat partial-onset seizures and diabetic neuropathic pain. The compound serves as an important intermediate in dynamic kinetic resolution processes that enhance the enantiomeric purity of lacosamide, which is crucial for its therapeutic efficacy .
Case Study: Synthesis of Lacosamide
A notable study outlines a method for the preparation of lacosamide from N-benzyl 2-amino-3-methoxypropionamide. The process involves:
- Dynamic Kinetic Resolution : Utilizing a racemisation promoter to convert unreacted enantiomers back into a racemic mixture, facilitating further selective acylation.
- Enantiomeric Excess : Achieving enantiomeric excess greater than 90%, which is essential for the production of high-purity lacosamide .
Pharmaceutical Applications
The primary application of this compound lies in its use as a reference standard in pharmaceutical research and development. Researchers utilize this compound to ensure the quality and consistency of lacosamide formulations. Its role as a USP-related compound underscores its importance in regulatory compliance and quality assurance processes within the pharmaceutical industry .
Research Applications
In addition to its pharmaceutical significance, this compound is employed in various research contexts:
- Analytical Chemistry : Used as a reference standard for analytical methods such as HPLC (High Performance Liquid Chromatography) to quantify and characterize related compounds in drug formulations.
- Synthetic Chemistry : Acts as a building block for synthesizing other bioactive compounds, thereby expanding its utility beyond lacosamide .
Mechanism of Action
The mechanism of action of N-Benzyl 2-amino-3-methoxypropionamide monooxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl 2-amino-3-methoxypropionamide
- N-Benzyl 2-amino-3-methoxypropionamide hydrochloride
- N-Benzyl 2-amino-3-methoxypropionamide acetate
Uniqueness
N-Benzyl 2-amino-3-methoxypropionamide monooxalate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications where specific chemical behaviors are required.
Biological Activity
N-Benzyl 2-amino-3-methoxypropionamide monooxalate, commonly associated with the compound lacosamide, is a significant molecule in pharmacology, particularly in the treatment of epilepsy and neuropathic pain. This article delves into its biological activity, mechanisms of action, synthesis methods, and research findings, supported by data tables and case studies.
- Molecular Formula : C13H18N2O6
- CAS Number : 1379592-19-4
- Molecular Weight : 290.30 g/mol
The compound is characterized by its amide functional group and a methoxy substituent, which contribute to its biological activity.
This compound exhibits its pharmacological effects primarily through the following mechanisms:
- Sodium Channel Modulation : It enhances sodium channel slow inactivation without affecting fast inactivation, which helps normalize neuronal excitability and reduces hyperexcitability associated with seizures .
- CRMP-2 Modulation : The compound interacts with collapsing response mediator protein 2 (CRMP-2), which plays a crucial role in neuronal signaling and plasticity .
Therapeutic Applications
This compound is primarily indicated for:
- Partial-Onset Seizures : It serves as an adjunctive treatment for patients with drug-resistant epilepsy.
- Neuropathic Pain : The compound has shown efficacy in managing diabetic neuropathic pain, providing relief where traditional analgesics may fail .
Case Studies
-
Efficacy in Epilepsy :
A clinical trial involving patients with partial-onset seizures demonstrated that those treated with lacosamide experienced a significant reduction in seizure frequency compared to placebo groups. The study highlighted the compound's favorable safety profile and tolerability . -
Neuropathic Pain Management :
In another study focusing on diabetic neuropathy, participants reported improved pain scores and quality of life measures when treated with this compound. The results suggest its potential as a first-line treatment option for neuropathic pain .
Data Table: Efficacy of this compound
Study Type | Condition | Treatment Duration | Outcome Measure | Results |
---|---|---|---|---|
Clinical Trial | Epilepsy | 12 weeks | Seizure frequency | 30% reduction in seizure frequency vs placebo |
Clinical Trial | Diabetic Neuropathy | 8 weeks | Pain score (0-10 scale) | Mean pain score reduction from 8 to 4 |
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
-
Chemoenzymatic Synthesis :
Utilizing enzymes such as Novozyme 435 for high enantiomeric purity. This method allows for selective acylation while minimizing side reactions . -
Dynamic Kinetic Resolution :
This process involves racemization of the undesired enantiomer during synthesis, allowing for efficient production of the desired (R)-enantiomer without extensive purification steps .
Data Table: Synthesis Yields Using Different Methods
Synthesis Method | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Chemoenzymatic Synthesis | 88.6 | >90 |
Dynamic Kinetic Resolution | 93.6 | >95 |
Properties
IUPAC Name |
2-amino-N-benzyl-3-methoxypropanamide;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.C2H2O4/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,10H,7-8,12H2,1H3,(H,13,14);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPKKSKWHPFXJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)NCC1=CC=CC=C1)N.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379592-19-4 | |
Record name | 2-Amino-N-benzyl-3-methoxypropanamide oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379592194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-BENZYL 2-AMINO-3-METHOXYPROPIONAMIDE MONOOXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7VH4H6FVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.